Septide

Übersicht

Beschreibung

Septide is a hexapeptide, specifically known as [pGlu6,Pro9]substance P (SP)6-11. It is an agonist for the neurokinin 1 receptor, acting at a site distinct from substance P. This compound has been shown to elicit smooth muscle contraction in several in vitro preparations, making it a potent functional agonist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Septide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of subsequent amino acids. Each addition involves the activation of the carboxyl group of the incoming amino acid, typically using reagents such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), and the removal of the protecting group from the amino group of the growing peptide chain .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Septid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Septid kann oxidiert werden, um Disulfidbrücken zu bilden, die seine Struktur stabilisieren können.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zu einer flexibleren Peptidstruktur führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit geeigneten Schutzgruppen unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind modifizierte Septidvarianten mit veränderter biologischer Aktivität und Stabilität .

Wissenschaftliche Forschungsanwendungen

Septid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.

Biologie: Wird auf seine Rolle bei der Kontraktion glatter Muskeln und als Werkzeug zur Untersuchung der Funktion des Neurokinin-1-Rezeptors untersucht.

5. Wirkmechanismus

Septid übt seine Wirkungen durch Bindung an den Neurokinin-1-Rezeptor aus, einen G-Protein-gekoppelten Rezeptor. Diese Bindung führt zur Aktivierung intrazellulärer Signalwege, einschließlich der Anhäufung von Inositolphosphaten, was letztendlich zu einer Kontraktion der glatten Muskulatur führt. Die spezifische Bindungsstelle für Septid am Neurokinin-1-Rezeptor unterscheidet sich von der von Substanz P, was auf einen einzigartigen Interaktionsmechanismus hindeutet .

Ähnliche Verbindungen:

Substanz P: Ein Neuropeptid, das ebenfalls an den Neurokinin-1-Rezeptor bindet, jedoch an einer anderen Stelle.

Neurokinin A und Neurokinin B: Weitere Mitglieder der Tachykinin-Familie, die mit Neurokinin-Rezeptoren interagieren.

Vergleich: Septid ist einzigartig in seiner Fähigkeit, als starker Agonist an einer spezifischen Subsite am Neurokinin-1-Rezeptor zu wirken, die sich von der Bindungsstelle von Substanz P unterscheidet. Diese einzigartige Interaktion ermöglicht es Septid, ähnliche biologische Reaktionen wie Substanz P auszulösen, jedoch über einen anderen Mechanismus, was es zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht .

Wirkmechanismus

Septide exerts its effects by binding to the neurokinin 1 receptor, a G-protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, including the accumulation of inositol phosphates, which ultimately results in smooth muscle contraction. The specific binding site for this compound on the neurokinin 1 receptor is distinct from that of substance P, suggesting a unique interaction mechanism .

Vergleich Mit ähnlichen Verbindungen

Substance P: A neuropeptide that also binds to the neurokinin 1 receptor but at a different site.

Neurokinin A and Neurokinin B: Other members of the tachykinin family that interact with neurokinin receptors.

Comparison: Septide is unique in its ability to act as a potent agonist at a specific subsite on the neurokinin 1 receptor, distinct from the binding site of substance P. This unique interaction allows this compound to elicit similar biological responses as substance P but through a different mechanism, making it a valuable tool in pharmacological research .

Eigenschaften

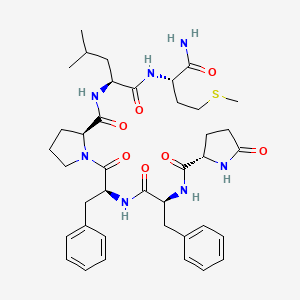

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZURPUIMYJOIL-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79775-19-2 | |

| Record name | Septide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079775192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of septide?

A1: this compound primarily targets the neurokinin-1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound's interaction with the NK1 receptor differ from that of Substance P?

A2: While both this compound and substance P activate the NK1 receptor, studies suggest they might interact with distinct subsites or induce different conformational changes within the receptor. This is supported by observations that this compound often exhibits greater potency than substance P in certain assays, and its effects are differentially antagonized by NK1 antagonists compared to substance P. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound binding to the NK1 receptor?

A3: this compound binding to NK1 receptors can elicit a range of physiological responses depending on the tissue. Observed effects include:

- Smooth muscle contraction: this compound induces potent contractions in various smooth muscle preparations, including the guinea pig ileum, rat urinary bladder, and rabbit iris sphincter. [, , , , , ]

- Plasma extravasation: this compound can induce plasma protein extravasation, a hallmark of inflammation, in rat skin. This effect appears to be partially mediated by nitric oxide release. []

- Cellular signaling: this compound stimulates inositol phosphate production in rat parotid glands and Chinese hamster ovary cells expressing human NK1 receptors. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound ([pGlu6,Pro9]substance P (6-11)), has the molecular formula C35H48N8O9 and a molecular weight of 724.8 g/mol.

Q5: How does the structure of this compound compare to that of substance P?

A6: this compound represents the truncated C-terminal fragment (residues 6-11) of substance P, with a pyroglutamic acid (pGlu) residue replacing glutamine at position 6. [, , , , ]

Q6: Have conformational studies been conducted on this compound?

A7: Yes, NMR and computational modeling studies suggest that this compound predominantly adopts an extended chain conformation in solution, with the proline residue at position 9 imposing some rotational restrictions. [] This is in contrast to senktide, another receptor-selective tachykinin analog, which displays a more ordered structure with a beta-turn. [] These conformational differences might contribute to their selectivity for different tachykinin receptors.

Q7: How do structural modifications of substance P affect its activity at the putative "this compound-sensitive" receptor?

A8: Research indicates that specific modifications to substance P, particularly within the C-terminal region, can significantly impact its activity at the proposed "this compound-sensitive" receptor. These observations contribute to the ongoing debate regarding NK1 receptor heterogeneity. [, , , , , , ] Key findings include:

- C-Terminal modifications: Modifications to the C-terminus of substance P often result in compounds that preferentially activate the "this compound-sensitive" receptor. [, , ] For example, [Apa9–10]‐SP, where residues 9 and 10 are replaced with a Gly-ψ(CH2-CH2)-Gly linker, displays high potency in the guinea pig ileum, a tissue suggested to express this receptor. []

- Importance of Leucine at position 10: Substituting the leucine residue at position 10 with other amino acids can profoundly influence the activity profile. For instance, [Gly9-ψ(CH2-CH2)-Leu10]SP acts as a potent NK1 agonist at the classical NK1 receptor, while [Gly9-ψ(CH2-CH2)-Gly10]SP preferentially activates the "this compound-sensitive" receptor. [] These findings highlight the critical role of the leucine side chain in determining receptor selectivity.

Q8: What is known about the pharmacokinetic properties of this compound?

A8: The provided research articles primarily focus on the in vitro pharmacology of this compound, and detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is limited. Further in vivo studies are required to fully elucidate the pharmacokinetic profile of this compound.

Q9: Has this compound been investigated in in vivo models of disease?

A10: While in vivo data on this compound is limited within the provided papers, one study explored its effect on osteoarthritis (OA) progression in a mouse model. [] The study found that this compound administration ameliorated OA progression, potentially by preventing subchondral bone sclerosis. [] These findings suggest a possible therapeutic application for this compound in OA, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.